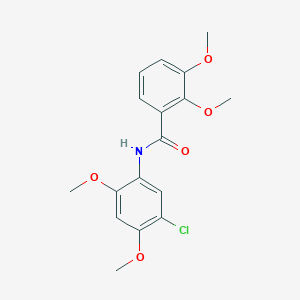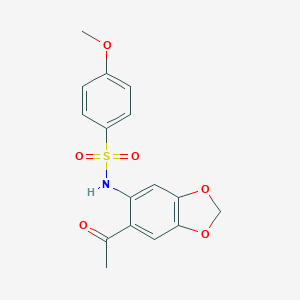
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide, also known as CDMB, is a compound that has been widely studied for its potential therapeutic applications. CDMB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is not fully understood, but several studies have provided insights into its mode of action. This compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. These effects may contribute to the antitumor and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammatory cytokines and chemokines have been found to be downregulated by this compound, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been found to exhibit potent antitumor and anti-inflammatory effects, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, this compound has not been extensively studied in animal models, and its toxicity and pharmacokinetics need to be further investigated.
Future Directions
There are several future directions for the research of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide. One potential application of this compound is in the treatment of cancer. Further studies are needed to investigate the antitumor effects of this compound in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Another potential application of this compound is in the treatment of inflammatory diseases. Further studies are needed to investigate the anti-inflammatory effects of this compound in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to identify the molecular targets of this compound in the inflammatory pathway.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its antitumor and anti-inflammatory effects make it a promising candidate for further research. However, more research is needed to elucidate its mechanism of action, toxicity, and pharmacokinetics, and to identify its molecular targets.
Synthesis Methods
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that this compound exhibits potent antitumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its antitumor effects, this compound has also been found to exhibit anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
properties
Molecular Formula |
C17H18ClNO5 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-7-5-6-10(16(13)24-4)17(20)19-12-8-11(18)14(22-2)9-15(12)23-3/h5-9H,1-4H3,(H,19,20) |
InChI Key |
SHHIZMAOROYVLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)



![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)







![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)
